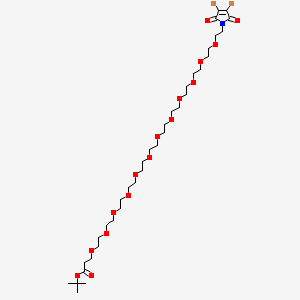
tert-Butyl 1-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 1-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate is a complex organic compound that features a dibromomaleimide group. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The presence of the dibromomaleimide group allows for unique chemical reactivity, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
The synthesis of tert-Butyl 1-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate involves several steps. One common method includes the reaction of tert-butyl acrylate with dibromomaleimide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst like 2,2’-azobis(2-methylpropionitrile) (AIBN) to initiate the polymerization process . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Substitution Reactions: The dibromomaleimide group allows for substitution reactions where the bromine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Polymerization: The presence of the acrylate group allows for polymerization reactions, which can be initiated using radical initiators like AIBN.
Applications De Recherche Scientifique
tert-Butyl 1-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate has several scientific research applications:
Mécanisme D'action
The mechanism of action of this compound involves its ability to form stable bonds with various nucleophiles. The dibromomaleimide group is particularly reactive, allowing for the formation of covalent bonds with primary amines and thiols. This reactivity is harnessed in various applications, such as the creation of bioconjugates and the development of advanced materials.
Comparaison Avec Des Composés Similaires
Similar compounds include other dibromomaleimide derivatives and PEGylated molecules. For example:
3,4-Dibromo-Mal-PEG5-COOH: A PEG linker with a dibromomaleimide group and an acid group, used in similar applications.
tert-Butyl N-[2-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]carbamate: Another dibromomaleimide derivative with different functional groups.
The uniqueness of tert-Butyl 1-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate lies in its specific structure, which combines the reactivity of the dibromomaleimide group with the versatility of the PEG chain, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C35H61Br2NO16 |
|---|---|
Poids moléculaire |
911.7 g/mol |
Nom IUPAC |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C35H61Br2NO16/c1-35(2,3)54-30(39)4-6-42-8-10-44-12-14-46-16-18-48-20-22-50-24-26-52-28-29-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-38-33(40)31(36)32(37)34(38)41/h4-29H2,1-3H3 |
Clé InChI |
KIQBRDRRLVHHOU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















